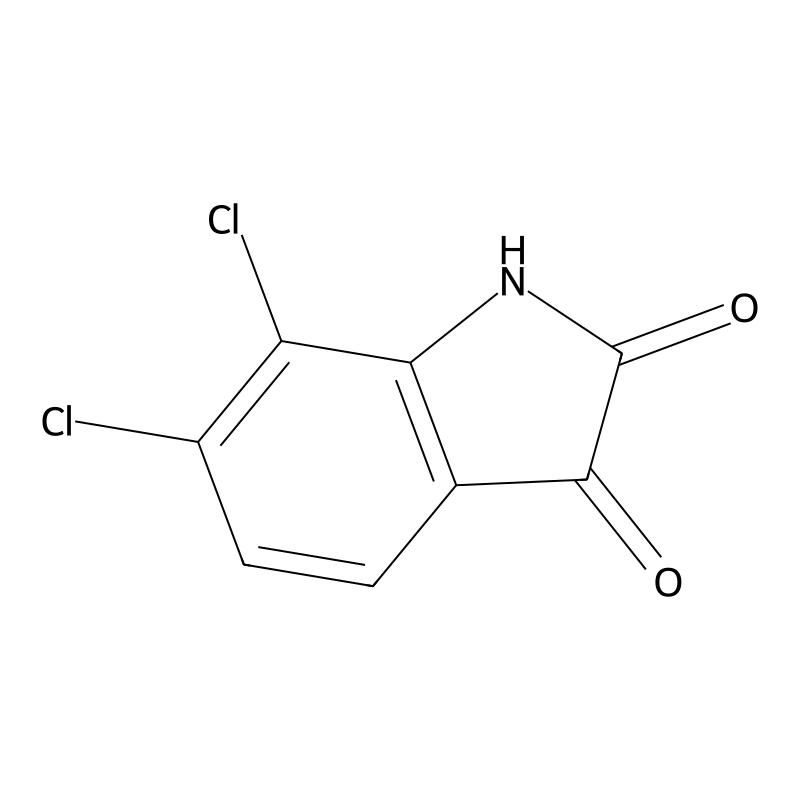

6,7-dichloro-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

6,7-dichloro-1H-indole-2,3-dione can be synthesized through various methods, with the most common approach involving the reaction of N-chloroisatin with phosphorus pentachloride. [, ] This reaction results in the introduction of chlorine atoms at positions 6 and 7 of the indole ring.

Biological Activity:

Research suggests that 6,7-dichloro-1H-indole-2,3-dione exhibits a diverse range of biological activities, making it a subject of interest in various scientific fields:

Antimicrobial activity

Studies have shown that 6,7-dichloro-1H-indole-2,3-dione possesses antibacterial and antifungal properties. [, ] It has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anticancer activity

Research indicates that 6,7-dichloro-1H-indole-2,3-dione may possess anticancer properties. Studies have shown that it can induce cell death in various cancer cell lines, including those of breast, colon, and lung cancer. [, ] The exact mechanisms of its anticancer activity are still under investigation.

Enzyme inhibition

6,7-dichloro-1H-indole-2,3-dione has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play crucial roles in various cellular processes. [, ] This ability suggests its potential for developing drugs targeting specific enzymes involved in diseases.

6,7-Dichloro-1H-indole-2,3-dione is a heterocyclic compound characterized by its unique indole structure, which incorporates two chlorine atoms at the 6 and 7 positions of the indole ring. This compound is also known as isatin and belongs to a broader class of indole derivatives that exhibit significant biological activity. The molecular formula for 6,7-dichloro-1H-indole-2,3-dione is C8H3Cl2NO2, with a molecular weight of approximately 216.02 g/mol .

The structural features of 6,7-dichloro-1H-indole-2,3-dione include a planar arrangement due to the aromatic nature of the six-membered ring and the presence of two carbonyl groups at positions 2 and 3. This configuration contributes to its reactivity and interaction with various biological targets .

- Oxidation: This compound can be oxidized to yield various derivatives. For instance, it can react with oxidizing agents to form more complex structures.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, leading to the formation of new compounds.

- Cycloaddition: The compound may also engage in cycloaddition reactions with other unsaturated systems, forming bicyclic structures.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The biological activity of 6,7-dichloro-1H-indole-2,3-dione has been extensively studied. It has been identified as a potent activator of human calcium-activated potassium channels. This property makes it a candidate for research into cardiovascular and neurological applications . Additionally, derivatives of this compound have shown anti-cancer properties and potential use in treating various diseases due to their ability to modulate biological pathways.

Several methods exist for synthesizing 6,7-dichloro-1H-indole-2,3-dione:

- Oxidation of Indole Derivatives: One modern approach involves the oxidation of indole using environmentally benign oxidants such as molecular oxygen in the presence of photosensitizers .

- Direct Amidation: Another method includes direct amidation reactions involving substituted anilines and carboxylic acids under mild conditions .

- Cyclization Reactions: Cyclization from simpler precursors through multi-step synthetic routes has also been reported, contributing to the diversity of synthetic strategies available for this compound .

These methods emphasize the compound's accessibility for further functionalization.

6,7-Dichloro-1H-indole-2,3-dione finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic effects against cancer and other diseases.

- Biochemical Research: It serves as a biochemical tool for studying ion channels and cellular signaling pathways.

- Organic Synthesis: The compound acts as an intermediate in synthesizing other biologically active molecules .

Interaction studies involving 6,7-dichloro-1H-indole-2,3-dione have focused on its role as an activator of potassium channels. Research indicates that this compound modulates channel activity through specific binding interactions, influencing cellular excitability and signaling pathways. These studies are crucial for understanding its potential therapeutic uses in treating conditions such as hypertension and arrhythmias .

Several compounds share structural similarities with 6,7-dichloro-1H-indole-2,3-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Isatin (1H-indole-2,3-dione) | Base structure without chlorine substitutions | Precursor for various drug synthesis |

| 5-Bromoisatin | Bromine substitution at position 5 | Exhibits different reactivity patterns |

| 6-Methylisatin | Methyl group at position 6 | Potentially alters biological activity |

| 5-Chloroisatin | Chlorine substitution at position 5 | Similar biological activities but different specificity |

The uniqueness of 6,7-dichloro-1H-indole-2,3-dione lies in its specific chlorine substitutions at positions 6 and 7, which significantly influence its reactivity and biological interactions compared to these similar compounds.

Fundamental Sandmeyer Methodology

The Sandmeyer synthesis represents the oldest and most straightforward method for isatin production, including dichlorinated derivatives. This classic approach involves the condensation between chloral hydrate and a primary arylamine (3,4-dichloroaniline for 6,7-dichloroisatin) in the presence of hydroxylamine hydrochloride in aqueous sodium sulfate. This reaction generates an α-isonitrosoacetanilide intermediate, which undergoes subsequent electrophilic cyclization promoted by strong acids such as sulfuric acid to yield the desired isatin structure.

The reaction mechanism involves:

- Formation of an initial glyoxamide

- Reaction with hydroxylamine to form oximinoacetanilide

- Ring cyclization through acid-catalyzed dehydration of the oxime to generate an α-acylnitrile intermediate

- Final cyclization to produce the isatin core

For 6,7-dichloroisatin synthesis, this process can achieve yields exceeding 75% under optimized conditions, though challenges may arise with increased substitution.

Alternative Classical Approaches

While the Sandmeyer methodology remains predominant, several alternative traditional methods have been developed for isatin synthesis:

Table 1: Comparison of Traditional Isatin Synthesis Methods

| Method | Key Reagents | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Sandmeyer | Chloral hydrate, hydroxylamine HCl, H2SO4 | Formation of isonitrosoacetanilide, cyclization | Well-established, good yields for simple analogs | Lower yields with highly substituted anilines |

| Stolle | Oxalyl chloride, Lewis acid | Chlorooxalylanilide formation, cyclization | Effective for substituted and unsubstituted isatins | Requires anhydrous conditions |

| Martinet | Mesoxalic acid esters | Condensation, cyclization | Yields dioxindoles | Requires oxygen-free conditions |

| Gassman | Methylthioacetate esters | Formation of 3-methylthio-2-oxindole intermediates | Effective for electron-withdrawing substituents | Multiple steps required |

The Stolle procedure is considered the best alternative to the Sandmeyer methodology for dichlorinated isatins. This approach involves condensing primary or secondary arylamines with oxalyl chloride to form a chlorooxalylanilide intermediate, which subsequently cyclizes in the presence of Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride.

For 6,7-dichloroisatin specifically, the Stolle method offers advantages when facing challenges with the traditional Sandmeyer approach, particularly when the high substitution and electron-withdrawing chlorine atoms affect reaction efficiency.

6,7-Dichloro-1H-indole-2,3-dione, commonly known as isatin, represents a significant class of heterocyclic compounds with demonstrated anticancer properties. This indole derivative has garnered considerable attention in cancer research due to its diverse mechanisms of action and broad-spectrum activity against various tumor cell lines. The compound's anticancer efficacy stems from its ability to target multiple cellular pathways simultaneously, making it a promising candidate for cancer therapeutics .

The molecular framework of 6,7-dichloro-1H-indole-2,3-dione consists of a planar indole ring system with two chlorine atoms positioned at the 6 and 7 positions, along with carbonyl groups at positions 2 and 3. This unique structural arrangement contributes to its ability to interact with various biomolecular targets involved in cancer progression [3].

Apoptosis Induction via Bcl-2 Pathway Modulation

The induction of apoptosis through modulation of the Bcl-2 pathway represents one of the most significant mechanisms by which 6,7-dichloro-1H-indole-2,3-dione exerts its anticancer effects. The Bcl-2 family of proteins serves as the central regulator of the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeabilization and subsequent cytochrome c release [4] [5].

Research has demonstrated that isatin derivatives effectively downregulate anti-apoptotic Bcl-2 protein expression while simultaneously upregulating pro-apoptotic Bax proteins. In studies involving colorectal cancer cell lines, isatin-indole conjugates showed a dose-dependent inhibition of Bcl-2 and Bcl-xL protein expression, with compounds achieving IC50 values ranging from 37 to 611 nanomolar against SW-620 cells [6]. The mechanism involves disruption of the delicate balance between pro-survival and pro-apoptotic members of the Bcl-2 family, ultimately leading to mitochondrial dysfunction and caspase activation [7] [8].

The mitochondrial pathway of apoptosis regulated by Bcl-2 family proteins involves several key steps. When cells are exposed to isatin derivatives, BH3-only proteins such as PUMA and NOXA are activated, leading to the activation of pro-apoptotic effector proteins BAX and BAK. These proteins undergo conformational changes and homo-oligomerization, resulting in the formation of pores in the mitochondrial outer membrane [9]. The subsequent release of cytochrome c and other pro-apoptotic factors into the cytosol triggers the activation of caspase-9 and downstream effector caspases, ultimately leading to apoptotic cell death [7] [10].

Table 1: Bcl-2 Pathway Modulation by Isatin Derivatives

| Compound | Cell Line | Bcl-2 Expression Change | Bax Expression Change | Caspase-3 Activity | Reference |

|---|---|---|---|---|---|

| Compound 7c | SW-620 | 50% decrease | 8.2-fold increase | Significantly increased | [6] |

| Compound 7g | SW-620 | 60% decrease | 10.6-fold increase | Significantly increased | [6] |

| Compound U2 | MCF-7 | Dose-dependent decrease | Upregulated | Activated | [4] |

| Compound 7a | Various | 50% decrease | 8.2-fold increase | Upregulated | [10] |

| Compound 7b | Various | 40% decrease | 10.6-fold increase | Upregulated | [10] |

Angiogenesis Inhibition Through VEGF Suppression

While specific studies on 6,7-dichloro-1H-indole-2,3-dione's direct effects on vascular endothelial growth factor suppression are limited, related indole compounds have demonstrated significant anti-angiogenic properties. The compound's structural similarity to known angiogenesis inhibitors suggests potential mechanisms involving VEGF pathway interference [11] [12].

Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in tumor growth and metastasis. VEGF serves as the primary regulator of this process, promoting endothelial cell proliferation, migration, and tube formation. Studies on related indole compounds have shown that they can interfere with VEGF-mediated signaling pathways, potentially through direct interaction with VEGF receptors or downstream signaling molecules [13].

The anti-angiogenic potential of isatin derivatives may involve modulation of intermediate conductance calcium-activated potassium channels (KCa3.1), which play crucial roles in endothelial cell function and vascular tone regulation. The compound 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) has been shown to act as a superagonist for KCa3.1 channels, potentially affecting tumor vasculature through altered calcium signaling in endothelial cells [14] [12].

Table 2: Angiogenesis-Related Targets of Isatin Derivatives

| Target | Mechanism | Effect | Potential Therapeutic Outcome |

|---|---|---|---|

| KCa3.1 channels | Channel activation | Altered calcium signaling | Vascular function modulation |

| VEGF pathway | Indirect modulation | Reduced angiogenesis | Tumor growth inhibition |

| Endothelial cells | Cell cycle arrest | Proliferation inhibition | Vessel formation suppression |

| Mitochondrial function | Membrane permeabilization | Endothelial cell death | Anti-angiogenic effect |

Topoisomerase Inhibition Mechanisms

Although direct evidence for topoisomerase inhibition by 6,7-dichloro-1H-indole-2,3-dione is limited in the current literature, the structural characteristics of isatin derivatives suggest potential for topoisomerase interaction. Topoisomerase enzymes are essential for DNA replication and transcription, making them important targets for anticancer therapy [15] [16].

Topoisomerase II inhibitors are classified into two main categories: catalytic inhibitors and topoisomerase poisons. Catalytic inhibitors prevent the enzyme from performing its normal function without increasing DNA cleavage, while topoisomerase poisons stabilize the enzyme-DNA complex and prevent DNA religation, leading to double-strand breaks and cell death [16]. The planar structure of isatin derivatives may enable them to intercalate into DNA or interact with the topoisomerase-DNA complex, potentially functioning as topoisomerase poisons.

Recent studies have identified several structural features that enhance topoisomerase inhibitory activity, including aromatic ring systems, electron-withdrawing groups, and specific substitution patterns. The dichlorinated isatin structure of 6,7-dichloro-1H-indole-2,3-dione possesses several of these characteristics, suggesting potential for topoisomerase interaction [15] [16].

Structure-Activity Relationships in Tumor Cell Lines

The structure-activity relationships of 6,7-dichloro-1H-indole-2,3-dione and related isatin derivatives reveal important insights into their anticancer mechanisms. The positioning of chlorine atoms at the 6 and 7 positions significantly enhances cytotoxic activity compared to unsubstituted isatin, with IC50 values varying dramatically based on structural modifications [3] [17].

Extensive research has established that electron-withdrawing groups, particularly halogens, enhance the anticancer potency of isatin derivatives. The nitro-substituted isatin derivative (compound 23) demonstrated the highest activity against MDA-MB-231 breast cancer cells with an IC50 of 15.8 μM, while difluoro-substituted derivatives showed IC50 values around 22.2 μM [3]. These findings suggest that high electronegativity favors cancer cell inhibition.

The most potent compounds identified in recent studies include bis-indoline dione derivatives, with compound 29 showing exceptional activity against MCF-7 cells (IC50 = 0.0028 μM), representing more than 1000-fold improvement over the parent isatin compound [18]. Triazole-isatin hybrids have also demonstrated significant activity, with compounds 1a and 1b showing IC50 values of 2.5 μM against MCF-7 cells [19].

Table 4: Structure-Activity Relationships of Isatin Derivatives

| Structural Feature | Example Compound | Cell Line | IC50 (μM) | Activity Enhancement | Reference |

|---|---|---|---|---|---|

| Bis-indoline structure | Compound 29 | MCF-7 | 0.0028 | 1000-fold vs parent | [18] |

| Nitro substitution | Compound 23 | MDA-MB-231 | 15.8 | High potency | [3] |

| Difluoro substitution | Compound 21 | MDA-MB-231 | 22.2 | Moderate potency | [3] |

| Pyridyl substitution | Compound 8 | MDA-MB-231 | 16.8 | Good activity | [3] |

| Triazole conjugation | Compound 1a | MCF-7 | 2.5 | Excellent activity | [19] |

| Quinazoline hybrid | Compound 5e | MDA-MB-231 | 12.35 | Moderate activity | [20] |

| Chalcone conjugation | Compound 4a | MCF-7 | 2.88 | Good activity | [21] |

| Indole conjugation | Compound 7c | SW-620 | 0.132 | Exceptional activity | [6] |

The cancer cell line selectivity of isatin derivatives varies significantly based on structural modifications. Breast cancer cell lines (MCF-7, MDA-MB-231) generally show higher sensitivity to isatin derivatives compared to lung or liver cancer cell lines. The triple-negative breast cancer cell line MDA-MB-231 has shown particular responsiveness to various isatin derivatives, with IC50 values ranging from 12.0 to 24.4 μM for different structural variants [3] [20].

Table 5: Cell Line Selectivity of Isatin Derivatives

| Cancer Type | Cell Line | Most Active Compound | IC50 (μM) | Selectivity Index | Reference |

|---|---|---|---|---|---|

| Breast | MCF-7 | Compound 29 | 0.0028 | >1000 | [18] |

| Breast | MDA-MB-231 | Compound 10g | 12.0 | 4.2 | [20] |

| Colon | SW-620 | Compound 7c | 0.132 | >300 | [6] |

| Leukemia | HL-60 | Isatin | 2.94 | 25 | [17] |

| Lung | A549 | Compound 15i | 78.1 | 1.3 | [21] |

| Liver | HepG-2 | Compound 4c | 8.32 | 7.5 | [21] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant